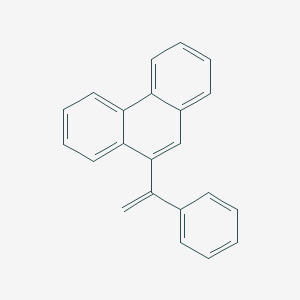

9-(1-Phenylethenyl)phenanthrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60300-73-4 |

|---|---|

Molecular Formula |

C22H16 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

9-(1-phenylethenyl)phenanthrene |

InChI |

InChI=1S/C22H16/c1-16(17-9-3-2-4-10-17)22-15-18-11-5-6-12-19(18)20-13-7-8-14-21(20)22/h2-15H,1H2 |

InChI Key |

YPOCYBUHLLSFGX-UHFFFAOYSA-N |

SMILES |

C=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies for 9 1 Phenylethenyl Phenanthrene

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic analysis of 9-(1-phenylethenyl)phenanthrene reveals several logical bond disconnections to simplify the target molecule into readily available starting materials. The most apparent disconnection is at the C9-vinyl bond, suggesting a precursor such as a 9-halophenanthrene and a phenylvinyl organometallic reagent, or a 9-carbonylphenanthrene and a benzylidene phosphorane. Another key disconnection is within the phenanthrene (B1679779) core itself, which can be constructed through various cyclization strategies.

A primary retrosynthetic pathway involves disconnecting the phenylethenyl group, leading to two key fragments: a phenanthrene core functionalized at the C9 position and a C2-synthon representing the phenylethenyl moiety. This approach allows for the late-stage introduction of the vinyl group, a common and effective strategy in the synthesis of complex aromatic compounds.

Convergent and Linear Synthetic Approaches

Both convergent and linear strategies can be envisioned for the synthesis of this compound.

Linear Synthesis: A linear approach would involve the stepwise construction of the phenanthrene skeleton followed by the introduction of the phenylethenyl substituent at the C9 position. This could begin with a biphenyl (B1667301) derivative that undergoes cyclization to form the tricyclic phenanthrene core, which is then functionalized.

Key Carbon-Carbon Bond Forming Reactions for Phenylethenyl Group Introduction

The introduction of the phenylethenyl group at the C9 position of the phenanthrene nucleus is a critical step in the synthesis of the target molecule. Several powerful carbon-carbon bond-forming reactions have been employed for this purpose.

Palladium-Catalyzed Cross-Coupling Strategies at the Phenanthrene C9 Position

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming carbon-carbon bonds. mdpi-res.combeilstein-journals.orgbeilstein-journals.org

Heck Reaction: The Heck reaction provides a direct method for the arylation of alkenes. espublisher.comespublisher.comresearchgate.net In the context of synthesizing this compound, this would involve the coupling of a 9-halophenanthrene (e.g., 9-bromophenanthrene (B47481) or 9-iodophenanthrene) with styrene (B11656) in the presence of a palladium catalyst and a base. nih.govthieme-connect.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that joins an organoboron compound with a halide or triflate. researchgate.netnih.govnih.govtamu.eduorganic-chemistry.orglibretexts.org For the synthesis of this compound, this would typically involve the reaction of 9-bromophenanthrene with a styrylboronic acid or ester. This reaction is known for its high functional group tolerance and generally mild reaction conditions.

| Reaction | Phenanthrene Precursor | Styrene Precursor | Catalyst/Reagents | Key Features |

| Heck Reaction | 9-Halophenanthrene (e.g., 9-Iodophenanthrene) | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF | Direct arylation of an alkene. |

| Suzuki-Miyaura Coupling | 9-Bromophenanthrene | (1-Phenylethenyl)boronic acid | Pd(PPh₃)₄, Base | Utilizes stable and accessible organoboron reagents. |

Olefination Reactions

Olefination reactions provide an alternative and powerful route to introduce the phenylethenyl group, typically by reacting a carbonyl compound with a phosphorus-stabilized carbanion.

Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides. wpmucdn.comudel.eduresearchgate.netwpmucdn.com To synthesize this compound, 9-phenanthrenecarboxaldehyde would be reacted with benzyltriphenylphosphonium (B107652) chloride in the presence of a strong base to generate the corresponding ylide in situ. acs.orgrsc.org This ylide then reacts with the aldehyde to form the desired alkene. The reaction often favors the formation of the Z-isomer, although the stereoselectivity can be influenced by the nature of the ylide and the reaction conditions.

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. wikipedia.orgorganicchemistrydata.orgconicet.gov.arnih.gov These carbanions are generally more nucleophilic than the corresponding Wittig ylides and often provide excellent stereoselectivity, favoring the formation of the E-alkene. wikipedia.org The synthesis would involve reacting 9-phenanthrenecarboxaldehyde with a benzylphosphonate ester in the presence of a base. A significant advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed from the reaction mixture, simplifying purification. wikipedia.org

| Reaction | Phenanthrene Precursor | Reagent | Base | Key Features |

| Wittig Reaction | 9-Phenanthrenecarboxaldehyde | Benzyltriphenylphosphonium chloride | Strong base (e.g., n-BuLi, NaH) | Forms a phosphonium ylide in situ. |

| Horner-Wadsworth-Emmons Reaction | 9-Phenanthrenecarboxaldehyde | Diethyl benzylphosphonate | Base (e.g., NaH, K₂CO₃) | Generally provides E-alkene selectivity and easier purification. |

Synthesis of Advanced Precursors for this compound

The successful synthesis of this compound relies on the efficient preparation of key precursors.

9-Halophenanthrenes: 9-Bromophenanthrene and 9-iodophenanthrene (B92893) are common precursors for cross-coupling reactions. 9-Bromophenanthrene can be synthesized from phenanthrene via electrophilic bromination.

9-Phenanthrenecarboxaldehyde: This aldehyde is a crucial starting material for olefination reactions. It can be prepared from 9-bromophenanthrene via lithiation followed by quenching with N,N-dimethylformamide (DMF) or by oxidation of 9-phenanthrenemethanol.

Benzylphosphonates and Phosphonium Salts: These reagents are essential for the HWE and Wittig reactions, respectively. Benzyltriphenylphosphonium chloride is commercially available or can be prepared by the reaction of triphenylphosphine (B44618) with benzyl (B1604629) chloride. Diethyl benzylphosphonate can be synthesized via the Arbuzov reaction between triethyl phosphite (B83602) and benzyl bromide.

Optimization of Reaction Conditions and Isolation Techniques

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. researchgate.net

Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand (e.g., triphenylphosphine, tri-o-tolylphosphine) can significantly impact the reaction efficiency and selectivity. thieme-connect.com

Base and Solvent: The choice of base and solvent is critical in both cross-coupling and olefination reactions. For instance, in Suzuki-Miyaura coupling, inorganic bases like potassium carbonate or cesium carbonate are often used in solvents such as toluene, DMF, or aqueous mixtures. researchgate.net In Wittig and HWE reactions, the base must be strong enough to deprotonate the phosphonium salt or phosphonate ester.

Temperature and Reaction Time: These parameters must be carefully controlled to ensure complete reaction while minimizing the formation of side products.

Isolation and Purification: Following the reaction, the product must be isolated and purified. Common techniques include extraction, chromatography (e.g., column chromatography over silica (B1680970) gel), and recrystallization. For instance, in the Wittig synthesis of a related compound, trans-9-(2-phenylethenyl)anthracene, the product was precipitated by adding a mixture of 1-propanol (B7761284) and water, followed by collection via vacuum filtration and recrystallization from 1-propanol. acs.org

Stereochemical Considerations in the Synthesis of the Ethenyl Moiety

A critical aspect of alkene synthesis is the control and understanding of stereochemistry, particularly the formation of geometric isomers (E/Z or cis/trans). numberanalytics.comlibretexts.org Stereoisomerism in alkenes is a result of restricted rotation around the carbon-carbon double bond and the spatial arrangement of the substituents on each carbon of the double bond. numberanalytics.compressbooks.pub

For an alkene to exhibit geometric isomerism, each carbon atom of the double bond must be attached to two different substituent groups. libretexts.orgpressbooks.pub The structure of this compound is that of a 1,1-disubstituted alkene. One carbon of the ethenyl double bond is attached to a phenanthren-9-yl group and a phenyl group. The other carbon atom of the double bond is attached to two identical substituents: hydrogen atoms.

Due to the presence of two identical hydrogen atoms on one of the vinyl carbons, this compound cannot exist as E/Z isomers. Any rotation around the C=C bond axis would result in an identical, superimposable molecule. Therefore, the synthesis of this compound via methods like the Wittig reaction is stereochemically unambiguous in the context of geometric isomerism, as only one product isomer is possible. libretexts.org While many Wittig reactions require careful consideration of reaction conditions to control the E/Z ratio of the products, this is not a concern for the synthesis of terminal alkenes like this compound. acs.orgacs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 9 1 Phenylethenyl Phenanthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the precise structure of 9-(1-phenylethenyl)phenanthrene by mapping the chemical environments of its proton and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound displays a complex pattern of signals corresponding to the distinct protons in the phenanthrene (B1679779) and phenylethenyl moieties. The aromatic protons of the phenanthrene ring typically appear as a series of multiplets in the downfield region, a characteristic feature of polycyclic aromatic hydrocarbons. psu.edu The vinylic protons of the phenylethenyl group and the protons of the phenyl substituent also give rise to specific signals, with their chemical shifts and coupling constants providing valuable information about their connectivity. The structures are confirmed by analyzing the ¹H NMR spectra. researchgate.net

Table 1: Illustrative ¹H NMR Spectral Data for this compound Analogs

| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenanthrene Aromatic-H | 7.50 - 8.85 | m | - |

| Phenyl Aromatic-H | 7.29 - 7.72 | m | - |

| Vinylic-H | 6.09 - 6.77 | m | - |

Note: This table is a generalized representation based on data for analogous structures. beilstein-journals.orgnih.govdoi.org Specific values for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule, including the quaternary carbons and the protonated carbons of the aromatic rings and the ethenyl bridge. The chemical shifts of the carbon atoms in the phenanthrene core are influenced by their position within the ring system. chemicalbook.com The carbons of the phenylethenyl substituent will also have characteristic chemical shifts. beilstein-journals.org

Table 2: Representative ¹³C NMR Chemical Shifts for this compound and Related Compounds

| Carbon Type | Chemical Shift (δ, ppm) Range |

|---|---|

| Phenanthrene Aromatic-C | 122.3 - 132.7 |

| Phenyl Aromatic-C | 128.1 - 131.5 |

| Vinylic-C | 114.0 - 140.4 |

| Quaternary Aromatic-C | 127.9 - 141.2 |

Note: This table is a generalized representation based on data for analogous structures. beilstein-journals.orgnih.govdoi.org Specific values for this compound may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to determine the molecule's three-dimensional structure, a suite of two-dimensional (2D) NMR experiments is employed. princeton.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenanthrene and phenyl rings, as well as the coupling between the vinylic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu It is instrumental in establishing the connectivity between the phenanthrene ring, the ethenyl linker, and the phenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the phenylethenyl substituent relative to the phenanthrene plane. princeton.edu

These combined 2D NMR techniques provide a comprehensive and detailed structural elucidation of this compound. jeol.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic properties of this compound, specifically the electronic transitions that occur upon absorption of ultraviolet and visible light.

Influence of Extended Conjugation and Aromaticity on Absorption Characteristics

Table 3: General UV-Vis Absorption Data for Phenanthrene Derivatives with Extended Conjugation

| Compound Type | Absorption Maxima (λmax, nm) Range | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Range |

|---|---|---|

| Phenylethenyl-substituted Phenanthrenes | 300 - 450 | 10,000 - 50,000 |

Note: This table provides a general range based on analogous structures. mdpi.comnih.gov Specific values for this compound may vary.

Solvent Effects on UV-Vis Spectra (Solvatochromism)

The study of how a solvent affects the UV-Visible absorption spectrum of a compound is known as solvatochromism. These effects can provide valuable information about the electronic ground and excited states of the molecule. For this compound and its derivatives, the absorption spectra are influenced by the polarity of the solvent.

Research on various trans-styrylphenanthrene isomers has shown that the photophysical properties, including absorption, are sensitive to the solvent environment. electronicsandbooks.comresearchgate.net Studies on closely related phenylethynyl derivatives indicate that while the absorption maxima may not shift dramatically with solvent polarity, the fluorescence emission spectra often show significant solvatochromic shifts. beilstein-journals.org This behavior is typically associated with an intramolecular charge transfer (ICT) character in the excited state, where the polarity of the solvent can stabilize the more polar excited state to a different extent than the ground state.

Table 1: Representative UV-Vis Absorption Data for Styryl-Aromatic Compounds

| Solvent | Polarity Index | Typical λmax (nm) for π → π* transitions |

|---|---|---|

| Hexane | 0.1 | ~350-365 |

| Toluene | 2.4 | ~352-368 |

| Dichloromethane | 3.1 | ~355-370 |

Note: The data are representative for the class of compounds and illustrate the general trend. Specific values for this compound may vary.

Infrared (IR) Spectroscopy for Vibrational Modes of Constituent Groups

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by vibrations of its constituent phenanthrene ring, the phenyl group, and the vinylic C=C double bond.

Based on data from the closely related compound trans-9-(2-phenylethenyl)anthracene, key vibrational modes can be assigned. missouri.eduwpmucdn.combrainly.com The spectrum is expected to show strong peaks corresponding to aromatic C-H stretching, aromatic C=C ring stretching, and the characteristic out-of-plane bending modes for the substituted aromatic rings. A crucial band is the C=C stretching of the vinylic group. For the trans isomer, a strong absorption band related to the trans-CH=CH- wag is expected around 960 cm⁻¹. missouri.edu

Table 2: Key Infrared (IR) Vibrational Frequencies for this compound

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenanthrene, Phenyl) |

| ~3025 | C-H Stretch | Vinylic (=C-H) |

| ~1600, 1480, 1445 | C=C Stretch | Aromatic Rings |

| ~1625 | C=C Stretch | Vinylic |

| ~960 | C-H Out-of-Plane Bend | trans-Disubstituted Alkene |

Note: These values are based on characteristic frequencies and data from analogous compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. It also reveals fragmentation patterns that offer structural clues.

The molecular formula of this compound is C₂₂H₁₆. The calculated monoisotopic mass is 280.1252 u. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would confirm this exact mass with high precision (usually within 5 ppm).

The fragmentation of this compound under mass spectrometry conditions would be dominated by the stability of the large aromatic systems. The molecular ion peak [M]⁺• is expected to be very intense. Fragmentation would likely involve the cleavage of the vinylic bond. Common fragmentation pathways for related phenanthrene derivatives often involve the loss of small, stable neutral molecules or radicals. rsc.orgraco.cat The stability of the phenanthrene and phenyl cations would make them prominent ions in the mass spectrum.

Table 3: Predicted HRMS Data and Fragmentation for this compound

| m/z (calculated) | Ion Formula | Description |

|---|---|---|

| 280.1252 | [C₂₂H₁₆]⁺• | Molecular Ion |

| 279.1174 | [C₂₂H₁₅]⁺ | Loss of a hydrogen radical [M-H]⁺ |

| 202.0783 | [C₁₆H₁₀]⁺• | Ion from cleavage of the vinyl bond (phenanthrene radical cation) |

| 178.0783 | [C₁₄H₁₀]⁺• | Phenanthrene cation radical |

| 102.0469 | [C₈H₆]⁺• | Phenylacetylene radical cation (from rearrangement) |

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if suitable crystals are obtained)

As of the latest review of published literature, a specific crystal structure for this compound has not been reported. The ability to perform this analysis is contingent upon growing single crystals of sufficient quality.

However, based on crystallographic studies of related substituted phenanthrenes, such as 9-phenylthiophenanthrene psu.edu and other congested aromatic systems, elsevierpure.comacs.org several structural features can be anticipated. Due to steric hindrance between the hydrogen atoms on the phenanthrene ring (at positions 1 and 8) and the vinyl-phenyl group, the molecule is not expected to be perfectly planar. A significant dihedral (twist) angle would exist between the plane of the phenanthrene system and the plane of the phenyl ring. This twist angle is a critical determinant of the extent of π-conjugation between the two aromatic systems, which in turn influences the compound's electronic and photophysical properties. The crystal packing would likely be dominated by van der Waals forces and potential π-π stacking interactions between adjacent molecules.

Theoretical and Computational Chemistry Investigations of 9 1 Phenylethenyl Phenanthrene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within the 9-(1-phenylethenyl)phenanthrene molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energetically favorable geometries.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is extensively used to determine the optimized ground-state geometry of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. For a molecule like this compound, a typical DFT calculation involves selecting a functional and a basis set to approximate the electron density and atomic orbitals, respectively.

Studies on related phenanthrene (B1679779) structures often employ hybrid functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution, including diffuse functions (++) to account for the spread-out nature of π-electrons and polarization functions (d,p) to allow for non-spherical orbital shapes.

The optimization process computationally adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. This corresponds to the most stable, or "optimized," conformation of the molecule in its electronic ground state. For this compound, key parameters include the planarity of the phenanthrene core and the dihedral angle between the phenanthrene and the phenyl rings of the side chain, which dictates the extent of electronic conjugation between the two moieties.

| Parameter | Common Selection | Rationale |

|---|---|---|

| Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for medium-to-large molecules. |

| Functional | B3LYP | A widely-used hybrid functional that often yields reliable geometries and electronic properties for organic conjugated systems. |

| Basis Set | 6-311++G(d,p) | A flexible basis set suitable for describing the delocalized π-electron systems in PAHs. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic behavior, including its reactivity and optical properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key parameter. A smaller gap generally implies that the molecule can be more easily excited, often corresponding to absorption of lower-energy (longer wavelength) light.

Computational studies on a wide range of PAHs have shown that their HOMO-LUMO gaps can vary significantly, typically from 0.64 to 6.59 eV, depending on their size and structure. frontiersin.org The HOMO energy increases and the LUMO energy decreases as the size of the conjugated π-system grows, leading to a smaller energy gap. frontiersin.org

For this compound, the HOMO is expected to be primarily distributed over the electron-rich phenanthrene core, which acts as the principal electron donor. researchgate.net Conversely, the LUMO would likely be delocalized across the entire conjugated system, including the phenylethenyl bridge and the phenyl substituent. The addition of the conjugated phenylethenyl side chain to the phenanthrene skeleton extends the π-system, which would be expected to lower the HOMO-LUMO gap compared to unsubstituted phenanthrene, making it more photoactive.

| Orbital | Energy Level (Conceptual) | Expected Electron Density Distribution |

|---|---|---|

| HOMO | Relatively high | Primarily localized on the phenanthrene fused-ring system. |

| LUMO | Relatively low | Delocalized across the entire π-conjugated system, including the side chain. |

| HOMO-LUMO Gap (ΔE) | Moderate | Expected to be smaller than that of unsubstituted phenanthrene due to extended conjugation. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronic excited states. TD-DFT calculations can predict the energies of electronic transitions, which are observed experimentally in UV-Vis absorption and emission spectroscopy.

TD-DFT simulates the electronic absorption spectrum by calculating the vertical excitation energies from the optimized ground state (S₀) to various excited states (S₁, S₂, etc.). These calculated energies, along with their corresponding oscillator strengths, can be used to generate a theoretical UV-Vis spectrum. The wavelength of maximum absorption (λmax) corresponds to the S₀ → S₁ transition. For phenanthrene derivatives, absorption spectra typically feature multiple bands corresponding to π → π* transitions. dntb.gov.ua The inclusion of the phenylethenyl group is expected to cause a bathochromic (red) shift in the absorption peaks compared to phenanthrene, moving them to longer wavelengths due to the extended conjugation.

Similarly, simulating the emission (fluorescence) spectrum involves first optimizing the geometry of the first singlet excited state (S₁) and then calculating the energy of the transition back down to the ground state (S₁ → S₀). The difference between the absorption and emission maxima is known as the Stokes shift.

A key output of a TD-DFT calculation is a list of the lowest-energy electronic transitions, their excitation energies (in eV), and their corresponding oscillator strengths (f). The oscillator strength is a dimensionless quantity that represents the probability of a given electronic transition occurring upon absorption of a photon. Transitions with high oscillator strengths are "allowed" and correspond to intense peaks in the absorption spectrum, while those with near-zero oscillator strengths are "forbidden" and are either very weak or absent.

For this compound, the most intense absorption band in the near-UV region would be attributed to the HOMO → LUMO transition. The TD-DFT results would provide a detailed breakdown of which molecular orbitals are involved in each transition, confirming the π → π* character of the excitations within this conjugated system.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₁ | ~3.5 | ~354 | > 0.1 (Strong) | HOMO → LUMO |

| S₂ | ~3.8 | ~326 | < 0.1 (Weak) | HOMO-1 → LUMO |

| S₃ | ~4.2 | ~295 | > 0.1 (Strong) | HOMO → LUMO+1 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement experimental data. For this compound, these parameters can be calculated using various levels of theory.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR chemical shifts are invaluable for structure elucidation. The process typically involves geometry optimization of the molecule using a method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Following optimization, the NMR shielding tensors are calculated using a method such as the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

Hypothetical Data Table for Predicted ¹H and ¹³C NMR Chemical Shifts of this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H-1 | 7.8 - 8.2 | C-1 | 125.0 - 128.0 |

| H-2 | 7.5 - 7.8 | C-2 | 126.0 - 129.0 |

| H-3 | 7.5 - 7.8 | C-3 | 126.0 - 129.0 |

| H-4 | 8.0 - 8.4 | C-4 | 125.0 - 128.0 |

| H-5 | 8.0 - 8.4 | C-4a | 130.0 - 133.0 |

| H-6 | 7.5 - 7.8 | C-4b | 131.0 - 134.0 |

| H-7 | 7.5 - 7.8 | C-5 | 125.0 - 128.0 |

| H-8 | 8.5 - 8.9 | C-6 | 126.0 - 129.0 |

| H-10 | 7.9 - 8.3 | C-7 | 126.0 - 129.0 |

| H-vinyl (α) | 5.5 - 6.0 | C-8 | 123.0 - 126.0 |

| H-vinyl (β) | 5.8 - 6.3 | C-8a | 129.0 - 132.0 |

| H-phenyl | 7.2 - 7.6 | C-9 | 135.0 - 138.0 |

| C-10 | 127.0 - 130.0 | ||

| C-10a | 130.0 - 133.0 | ||

| C-vinyl (α) | 140.0 - 145.0 | ||

| C-vinyl (β) | 115.0 - 120.0 | ||

| C-phenyl (ipso) | 140.0 - 143.0 | ||

| C-phenyl (ortho) | 128.0 - 131.0 | ||

| C-phenyl (meta) | 127.0 - 130.0 | ||

| C-phenyl (para) | 129.0 - 132.0 |

Note: This table presents hypothetical data ranges based on typical values for similar structural motifs and is for illustrative purposes.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be predicted through vibrational frequency calculations. After geometry optimization, a frequency calculation is performed at the same level of theory. This yields a set of vibrational modes and their corresponding frequencies. Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

Hypothetical Data Table for Predicted Vibrational Frequencies of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| 1 | ~3100 - 3000 | Aromatic and Vinyl C-H Stretch |

| 2 | ~1620 - 1580 | Aromatic C=C Stretch |

| 3 | ~1500 - 1400 | Aromatic C=C Stretch |

| 4 | ~1250 | In-plane C-H Bend |

| 5 | ~900 - 675 | Out-of-plane C-H Bend |

Note: This table presents hypothetical data ranges for characteristic vibrational modes.

Computational Prediction of Reactive Sites and Selectivity

Computational methods are instrumental in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks, thereby predicting the molecule's reactivity and selectivity in chemical reactions.

Fukui functions are a key concept within conceptual DFT and are used to describe the sensitivity of the electron density of a system to a change in the number of electrons. The condensed Fukui function, fk, at an atomic site k is calculated to predict reactivity.

For electrophilic attack (fk+): The most reactive site is the one with the highest value, indicating where a nucleophile is most likely to donate electrons.

For nucleophilic attack (fk-): The most reactive site is the one with the highest value, indicating the site most susceptible to losing an electron.

For radical attack (fk0): The most reactive site is the one with the highest value.

For this compound, Fukui function analysis would likely indicate that the C9 and C10 positions of the phenanthrene ring are susceptible to electrophilic attack, a common feature in phenanthrene chemistry. The vinyl group would also be a potential site for electrophilic addition reactions.

Average Local Ionization Energy (ALIE), calculated on the molecular surface, is another powerful tool for predicting reactive sites. Regions with lower ALIE values indicate areas where electrons are most easily removed, making them the most probable sites for electrophilic attack. This method has been shown to be effective in predicting the reactivity of PAHs. For this compound, ALIE calculations would likely highlight the electron-rich regions of the phenanthrene core, particularly the 9 and 10 positions, as well as the π-system of the phenylethenyl substituent, as the most reactive sites towards electrophiles.

Conformational Analysis and Torsional Barriers of the Phenylethenyl Group

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the phenanthrene ring to the phenylethenyl group. This rotation is subject to a torsional barrier, which can be investigated computationally.

A potential energy surface scan is typically performed by systematically varying the dihedral angle of the phenylethenyl group relative to the phenanthrene ring and calculating the energy at each step. This allows for the identification of energy minima (stable conformers) and transition states (rotational barriers). Studies on structurally similar molecules, such as 9-phenylanthracene, have shown significant barriers to rotation due to steric hindrance between the ortho-hydrogens of the phenyl group and the protons on the anthracene (B1667546) core. A similar situation is expected for this compound, where steric interactions between the phenyl group and the phenanthrene ring system would create a substantial rotational barrier. The most stable conformation would likely be one where the phenyl group is twisted out of the plane of the phenanthrene ring to minimize these steric clashes.

Hypothetical Data Table for Torsional Barrier of the Phenylethenyl Group

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~45 - 60 | 0 |

| Rotational Barrier | 0 or 90 | ~15 - 25 |

Note: This table presents hypothetical data based on computational studies of related aryl-substituted PAHs.

Chemical Reactivity and Transformation Mechanisms of 9 1 Phenylethenyl Phenanthrene

Reactivity of the Phenanthrene (B1679779) Core

The phenanthrene moiety, a polycyclic aromatic hydrocarbon (PAH), is characterized by its three fused benzene (B151609) rings. This structure is more reactive than benzene in both substitution and addition reactions. libretexts.org This increased reactivity is attributed to the lower loss in stabilization energy during the initial step of electrophilic attack compared to benzene. libretexts.org The various carbon-carbon bonds in phenanthrene are not identical, with the 9,10-bond exhibiting reactivity similar to an alkene double bond. libretexts.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a primary reaction type for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. numberanalytics.compressbooks.pub In phenanthrene, the positions for substitution are not equivalent. dalalinstitute.com While substitution can occur at various positions, including the 1-, 2-, 3-, 4-, and 9-positions, the 9-position is particularly reactive towards certain electrophiles. libretexts.org

The mechanism of EAS in phenanthrene involves the attack of an electrophile on the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. numberanalytics.compressbooks.pub This intermediate then loses a proton to restore aromaticity. numberanalytics.com Factors influencing the outcome of these reactions include steric and electronic effects of substituents, as well as reaction conditions like temperature and catalysts. numberanalytics.com

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Phenanthrene

| Reaction Type | Reagents | Product(s) |

| Nitration | Nitric acid, Sulfuric acid | 9-Nitrophenanthrene |

| Bromination | Bromine, Iron(III) bromide | 9-Bromophenanthrene (B47481) |

| Friedel-Crafts Acylation | Acyl chloride, Aluminum chloride | 9-Acylphenanthrenes |

This table is illustrative of general phenanthrene reactivity and not specific to 9-(1-phenylethenyl)phenanthrene.

Oxidative Transformations and Pathways

The phenanthrene nucleus can undergo oxidative transformations. For instance, soil pseudomonads metabolize phenanthrene through an oxidative pathway. nih.gov This process involves the formation of trans-3,4-dihydro-3,4-dihydroxyphenanthrene, which is then converted to 3,4-dihydroxyphenanthrene. nih.gov Subsequent ring cleavage occurs, leading to further breakdown products. nih.gov Another oxidative pathway involves the formation of phenanthrene 9,10-oxide. researchgate.net The photochemical oxidative cyclization of stilbene (B7821643) derivatives is a well-known method for synthesizing phenanthrenes. mdpi.com

Reactivity of the Ethenyl Moiety

The ethenyl (vinyl) group attached to the phenanthrene core introduces a site of unsaturation, which is susceptible to various addition reactions and can participate in polymerization.

Addition Reactions Across the Double Bond (e.g., Hydrogenation, Halogenation)

The double bond of the ethenyl moiety can undergo addition reactions. While specific studies on the hydrogenation or halogenation of this compound are not prevalent in the provided search results, the general reactivity of a vinyl group suggests that these reactions are plausible. For instance, the hydration of the related compound 9-(phenylethynyl)phenanthrene (B8264391) has been studied, although it proved to be inactive under the tested conditions. osti.gov

Polymerization Potential of the Ethenyl Group

The ethenyl group of this compound and its derivatives has been shown to participate in polymerization reactions. semanticscholar.orgrsc.org These compounds can act as photosensitizers in two-component initiator systems for various types of photopolymerization, including cationic and radical polymerization. semanticscholar.orgrsc.orgresearchgate.net For example, they have been used to initiate the polymerization of monomers like 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane-carboxylate (CADE) and trimethylolpropane (B17298) triacrylate (TMPTA). semanticscholar.orgrsc.org The kinetics of these polymerization processes can be monitored, for instance, by observing the disappearance of the double bond's infrared absorption band. rsc.org

Table 2: Polymerization Applications of this compound Derivatives

| Polymerization Type | Monomers | Initiator System Components |

| Cationic Photopolymerization | 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane-carboxylate (CADE) | 9-[(E)-2-phenylethenyl]phenanthrene derivative, Diphenyliodonium salt |

| Radical Photopolymerization | Trimethylolpropane triacrylate (TMPTA) | 9-[(E)-2-phenylethenyl]phenanthrene derivative, Diphenyliodonium salt |

| Hybrid Photopolymerization | Bisphenol A ethoxylate diacrylate (BEDA), 2-hydroxyethyl methacrylate (B99206) (HEMA) | 9-[(E)-2-phenylethenyl]phenanthrene derivative, Diphenyliodonium salt |

Data sourced from studies on various 9-[(E)-2-phenylethenyl]phenanthrene derivatives. semanticscholar.orgrsc.org

Photochemical Reactivity and Photostability Studies

The photochemical reactivity of this compound and related styrylphenanthrenes is a well-documented area of study. The primary photochemical process these compounds undergo is an intramolecular cyclization, a reaction analogous to the photocyclization of stilbene to dihydrophenanthrene. mdpi.comresearchgate.net This reaction is a key step in the synthesis of helicenes and other complex polycyclic aromatic hydrocarbons. researchgate.netresearchgate.netchim.it

Upon irradiation with UV light, the cis-isomer of this compound undergoes an electrocyclization to form a transient dihydrophenanthrene-type intermediate. scilit.com This intermediate can then be trapped by an oxidizing agent, such as iodine or oxygen, to yield the corresponding benzo[c]phenanthrene. mdpi.comresearchgate.net The quantum yields of these photoreactions are influenced by the position of the styryl group on the phenanthrene ring and the presence of various substituents. scilit.com

The photostability of phenanthrene derivatives is generally considered to be high, contributing to their utility in optoelectronic applications. researchgate.net However, prolonged exposure to UV radiation can lead to photodegradation. Studies on cyano-substituted phenanthrenes have shown that functional groups can influence photostability, with photoionization yields being a key parameter. aanda.orgaanda.org For instance, 9-cyano-phenanthrene exhibits a different photoionization yield compared to its anthracene (B1667546) analogue, highlighting the role of the aromatic core in photostability. aanda.org While specific photostability data for this compound is not extensively detailed in the provided results, the general principles of phenanthrene photochemistry suggest a balance between photochemical reactivity and inherent stability.

The photophysical properties of a phenanthrene-rhodamine dyad have been studied to assess its use in pH sensing, indicating the high photostability of the phenanthrene fluorophore. rsc.org Furthermore, the photostability of tetraphenylethene-conjugated phenanthrene derivatives has been investigated for bio-imaging applications, with photobleaching experiments showing their relative stability under irradiation. mdpi.com

Thermal Degradation and Stability Profiles

The thermal stability of phenanthrene derivatives is a critical aspect of their application in materials science. Generally, polycyclic aromatic hydrocarbons exhibit high thermal stability. researchgate.net Research on 9-substituted 9-thia-10-azaphenanthrenes has shown that the nature of the substituent at the 9-position significantly influences the thermal stability of the molecule. rsc.org While 9-alkyl and 9-phenyl derivatives were found to be quite stable, other substituents led to rearrangements and decomposition at lower temperatures. rsc.org

Thermogravimetric analysis (TGA) is a common technique to evaluate the thermal stability of such compounds. For example, TGA studies on 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) based compounds show decomposition at high temperatures. researchgate.net While specific TGA data for this compound is not available in the provided results, data for related phenanthrene derivatives can provide an estimate of its thermal behavior. For instance, fluorine-substituted phenanthro[9,10-d]imidazole derivatives exhibit decomposition temperatures (Td) corresponding to a 5% weight loss in the range of 350-400 °C, indicating good thermal stability. thieme-connect.de

The thermal decomposition of 9-(substituted phenylimino)-1,4-dihydro-1,2,3,4-tetraphenyl-1,4-methanonaphthalenes has been studied, revealing that the rates of decomposition are dependent on the substituents on the phenylimino group. rsc.org This suggests that the thermal degradation pathways of 9-substituted phenanthrenes are complex and substituent-dependent.

Mechanistic Investigations of Novel Reactions Involving the Compound

The most significant and novel reaction involving this compound and its analogs is their photochemical cyclization to form helicenes. researchgate.netresearchgate.netchim.it Helicenes are polycyclic aromatic compounds with a helical structure, and their synthesis is of great interest due to their unique chiroptical properties. researchgate.net

The mechanism of this photocyclization has been a subject of both experimental and theoretical studies. For styrylthiophenes, which are analogous to styrylphenanthrenes, a double photocyclization of bis-stilbenic precursors leads to the formation of dithia chim.ithelicenes. nih.gov The reaction proceeds through a sequential process, and the regioselectivity is a key aspect. researchgate.net The formation of the helicene structure is often favored due to the sum of the free valence numbers in the precursor molecule. researchgate.net

The synthesis of azahelicenes, where a nitrogen atom is incorporated into the helical structure, also relies on the photocyclization of stilbene-type precursors. chim.it The presence of substituents, such as bromine atoms, can direct the photocyclization to yield specific isomers. chim.it

Photoisomerization : The trans-isomer of this compound absorbs a photon and isomerizes to the cis-isomer. scilit.com

Electrocyclization : The cis-isomer undergoes a 4a,4b-dihydrophenanthrene-type electrocyclization to form a transient intermediate. scilit.com

Oxidation : In the presence of an oxidizing agent like iodine, the dihydrophenanthrene intermediate is oxidized to the stable, aromatic benzo[c]phenanthrene. mdpi.comresearchgate.net

This photochemical route is a powerful tool for the synthesis of complex, condensed polycyclic aromatic systems. chim.it

Advanced Applications of 9 1 Phenylethenyl Phenanthrene in Materials Science and Optoelectronics

Comprehensive Photophysical Properties and Luminescence Characteristics

The photophysical behavior of 9-(1-phenylethenyl)phenanthrene is governed by the interplay between the π-conjugated systems of the phenanthrene (B1679779) and styryl moieties. While specific experimental data for this compound is not extensively documented in the literature, its properties can be inferred from the well-understood characteristics of its constituent parts and related compounds.

The emission spectra of aromatic compounds are sensitive to their molecular structure. The parent compound, phenanthrene, exhibits characteristic fluorescence and phosphorescence spectra. researchgate.netlibretexts.org Fluorescence is a rapid emission of light from the excited singlet state, while phosphorescence is a much slower emission from the excited triplet state. fiveable.meyoutube.com

For phenanthrene, the fluorescence spectrum typically shows structured vibronic bands in the ultraviolet-A to the visible blue region of the electromagnetic spectrum. researchgate.netphotochemcad.com The phosphorescence spectrum, occurring at longer wavelengths due to the lower energy of the triplet state, is also well-defined. researchgate.netlibretexts.org The introduction of the 1-phenylethenyl substituent at the 9-position of the phenanthrene core is expected to extend the π-conjugation of the molecule. This extension generally leads to a bathochromic (red) shift in both the absorption and emission spectra compared to the parent phenanthrene. researchgate.net Therefore, the fluorescence and phosphorescence of this compound are anticipated to occur at longer wavelengths than those of unsubstituted phenanthrene.

Fluorescence quantum yield (ΦF) and fluorescence lifetime (τF) are critical parameters that quantify the efficiency and dynamics of the emission process. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime is the average time a molecule spends in the excited state before returning to the ground state.

For comparison, phenanthrene has a fluorescence quantum yield of approximately 4.94% and a fluorescence lifetime of about 14.9 nanoseconds when measured at a concentration of 1 mg/L. buct.edu.cn Its isomer, anthracene (B1667546), exhibits a significantly higher quantum yield of around 29.07% and a shorter lifetime of about 4.4 ns under similar conditions. buct.edu.cn The substitution with the phenylethenyl group in this compound can influence these properties. The added rotational freedom of the phenyl and vinyl groups can introduce non-radiative decay pathways, potentially lowering the fluorescence quantum yield in dilute solutions. However, as discussed in the next section, this very property can lead to a significant enhancement of emission in the aggregated or solid state.

Table 1: Comparative Photophysical Data of Related Aromatic Compounds

| Compound | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) | Data Source(s) |

| Phenanthrene | ~4.94% | ~14.9 ns | buct.edu.cn |

| Anthracene | ~29.07% | ~4.4 ns | buct.edu.cn |

| 9,10-Diphenylanthracene | ~97% | Not Specified |

Note: The data presented is for related compounds and serves as a reference for the anticipated properties of this compound.

Many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in the solid state or at high concentrations due to the formation of non-emissive aggregates. rsc.org In contrast, a phenomenon known as aggregation-induced emission (AIE) has been observed in molecules with rotatable peripheral groups. nih.gov In AIE-active compounds, the molecule is typically non-emissive or weakly emissive in dilute solutions but becomes highly luminescent upon aggregation. mdpi.com

The molecular structure of this compound, featuring a styryl group attached to a phenanthrene core, is analogous to motifs found in well-known AIE luminogens like tetraphenylethene (TPE). nih.govmdpi.com The underlying mechanism for AIE is the restriction of intramolecular rotation (RIR). mdpi.com In dilute solutions, the phenyl and vinyl components of the phenylethenyl group can freely rotate, providing a non-radiative pathway for the excited state to decay, thus quenching fluorescence. researchgate.net However, in the aggregated state (e.g., in a solid film or in a poor solvent), the physical constraint imposed by neighboring molecules hinders these intramolecular rotations. This blockage of the non-radiative decay channel forces the excited state to decay radiatively, leading to a strong fluorescence emission. nih.gov Studies on phenanthrene derivatives conjugated with two tetraphenylethene segments have demonstrated strong AIE characteristics, with the molecules being non-emissive in pure THF solution but showing strong sky-blue emission in water-THF mixtures where they aggregate. mdpi.com

The luminescence of organic fluorophores can often be tuned by external stimuli, a property known as chromism. For AIE-active molecules like this compound is expected to be, the emission is highly sensitive to the molecule's environment. This sensitivity can be exploited to achieve tunable luminescence.

The primary mechanism for tunable luminescence in such systems is the modulation of the degree of restriction of intramolecular rotation. This can be achieved through various means:

Solvatochromism: By changing the solvent composition, for instance, by adding a poor solvent to a solution of the compound in a good solvent, the molecules can be induced to aggregate, thus "turning on" their fluorescence. The emission intensity and wavelength can be tuned by controlling the size and morphology of the aggregates through the solvent ratio.

Mechanofluorochromism: The application of mechanical force, such as grinding or shearing, can alter the molecular packing in the solid state. This can change the degree of intramolecular rotation restriction and intermolecular interactions (e.g., π-π stacking), leading to a change in the emission color and intensity.

Thermofluorochromism: Changes in temperature can induce phase transitions in the solid state, which in turn affects the molecular arrangement and the rigidity of the environment. This can lead to reversible changes in the luminescence properties as a function of temperature.

Potential as an Emissive Material in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a major technology in modern displays and lighting. The performance of an OLED is heavily dependent on the properties of the emissive layer material. An ideal emitter should have a high fluorescence quantum yield in the solid state, good thermal stability, and appropriate energy levels for efficient charge injection and transport.

The AIE properties predicted for this compound make it a particularly attractive candidate for OLED applications. Since OLEDs operate in the solid state, the ACQ effect is a significant challenge for many traditional fluorescent materials. AIE luminogens, however, thrive in the solid state, exhibiting their highest emission efficiency when fabricated as thin films. This intrinsic advantage can lead to OLED devices with high brightness and efficiency. arctomsci.com

Research on related phenanthrene-based materials has demonstrated their suitability for OLEDs. For instance, twisted carbo researchgate.nethelicenes functionalized with fluorescent phenylanthryl moieties have been shown to be superior blue-emissive materials in non-doped OLED devices compared to their planar phenanthrene analogues. researchgate.net This highlights the potential of the phenanthrene scaffold in designing efficient light-emitting materials. The AIE characteristics of this compound could potentially lead to highly efficient non-doped or doped OLEDs with good performance metrics.

Investigation in Organic Solar Cells and Photovoltaic Applications

The application of phenanthrene-based compounds is also being explored in the field of organic solar cells (OSCs). In OSCs, the active layer typically consists of a blend of an electron-donating and an electron-accepting material. The efficiency of the device is dependent on factors like light absorption, charge separation, and charge transport.

While there is no direct research on the use of this compound in OSCs, studies on related systems suggest potential avenues for its application. For example, phenanthrene has been used as a solid additive in the active layer of high-performance OSCs. researchgate.net In this role, it helps to regulate the morphology of the active layer blend, suppressing excessive aggregation of the acceptor material and enhancing molecular packing, which leads to improved device efficiency. researchgate.net

Furthermore, machine learning studies have been employed to screen and design novel phenanthrene-based organic dyes for their potential use in dye-sensitized solar cells, indicating the electronic suitability of the phenanthrene core for photovoltaic applications. rsc.org Given its extended π-conjugation and potential for self-assembly, this compound could be investigated as a component in the active layer of OSCs, possibly as a non-fullerene acceptor or as a tertiary component to modulate the film morphology and electronic properties. Its role in influencing the crystallinity and interfacial properties, similar to how rubrene's structure affects solar cell performance, could also be a subject of future research. rsc.org

Exploration in Organic Field-Effect Transistors (OFETs) and Other Electronic Devices

Organic field-effect transistors (OFETs) are fundamental components of next-generation electronics, including flexible displays, wearable sensors, and integrated circuits. The performance of an OFET is critically dependent on the charge transport characteristics of the organic semiconductor used as the active layer. Phenanthrene-based compounds have been investigated as potential p-type semiconductors due to the inherent charge-carrying capabilities of the fused aromatic ring system.

The molecular structure of this compound suggests its potential as a semiconductor. The extended π-conjugation across the phenanthrene and phenylethenyl moieties could facilitate intermolecular charge hopping, a critical process for efficient charge transport in organic thin films. The phenanthrene core provides a robust and electronically active base, while the vinyl linkage and phenyl group can influence the molecular packing and electronic energy levels.

However, a review of current scientific literature reveals a notable gap in experimental research specifically investigating this compound in OFETs. While related phenanthrene derivatives have been synthesized and tested, demonstrating modest to good charge carrier mobilities, specific performance data for this compound is not publicly available. To fully assess its potential, future research would need to focus on the fabrication and characterization of OFET devices incorporating thin films of this compound. Key performance metrics, as outlined in the hypothetical data table below, would need to be measured.

Table 1: Hypothetical OFET Performance Data for this compound

| Device Parameter | Hypothetical Value | Unit |

| Hole Mobility (µh) | Data Not Available | cm²/Vs |

| On/Off Current Ratio | Data Not Available | - |

| Threshold Voltage (Vt) | Data Not Available | V |

| Substrate/Dielectric | Data Not Available | - |

| Deposition Method | Data Not Available | - |

This table is for illustrative purposes only, as no experimental data for OFETs based on this compound has been found in the reviewed literature.

Development as a Fluorescent Probe or Sensor

The inherent fluorescence of many polycyclic aromatic hydrocarbons makes them excellent candidates for the development of chemical sensors and probes. The phenanthrene scaffold, in particular, is known for its strong fluorescence, which can be modulated by the introduction of various functional groups. These changes in fluorescence intensity or wavelength upon interaction with an analyte form the basis of detection.

The this compound molecule possesses a fluorophore (the phenanthrene unit) and a conjugated substituent that can interact with its environment. It is plausible that interactions with specific analytes, such as metal ions or small molecules, could lead to changes in its photophysical properties through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). For instance, the coordination of a metal ion to the π-system could quench or enhance fluorescence, providing a detectable signal.

Despite this potential, there is a lack of published research detailing the application of this compound as a fluorescent probe or sensor. Studies on similar phenanthrene derivatives have shown promise in detecting various species, but the specific sensing capabilities of this compound remain unexplored. Future investigations would be required to determine its sensitivity, selectivity, and the types of analytes it can detect.

Table 2: Potential Fluorescent Sensing Applications and Required Data

| Parameter | Description | Status |

| Target Analyte(s) | The specific ions or molecules the compound can detect. | Not Investigated |

| Detection Limit | The lowest concentration of the analyte that can be reliably detected. | Not Determined |

| Selectivity | The ability to detect the target analyte in the presence of other species. | Not Assessed |

| Quantum Yield (ΦF) | The efficiency of the fluorescence process. | Not Reported |

| Response Mechanism | The photophysical process responsible for the sensing action (e.g., PET, ICT). | Not Elucidated |

Structure-Property Relationships for Rational Material Design

The design of new organic materials with desired electronic and optical properties relies on a deep understanding of structure-property relationships. For this compound, its characteristics are dictated by the interplay between the phenanthrene and phenylethenyl components.

Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical for applications in electronic devices. The extended π-system of this compound is expected to result in a smaller HOMO-LUMO gap compared to unsubstituted phenanthrene, leading to a red-shift in its absorption and emission spectra. The precise energy levels will determine its suitability as a semiconductor in OFETs and its potential as an emitter in organic light-emitting diodes (OLEDs).

Photophysical Properties: The fluorescence quantum yield and lifetime are key parameters for sensing and light-emitting applications. The rigidity of the phenanthrene core is conducive to high fluorescence efficiency. However, the rotational freedom of the phenyl group and the vinyl linkage could introduce non-radiative decay pathways, potentially lowering the quantum yield. The degree of planarity between the phenanthrene and the phenylethenyl group in the excited state will significantly influence the emission properties.

Solid-State Packing: For electronic devices like OFETs, the arrangement of molecules in the solid state is paramount. The shape of this compound will influence its ability to form ordered thin films with significant π-π stacking, which is crucial for efficient charge transport. The non-planar nature of the phenanthrene core and the attached styryl group may lead to complex packing motifs that could either enhance or hinder charge mobility.

In essence, the rational design of materials based on this scaffold would involve modifying the structure to fine-tune these properties. For example, adding electron-donating or withdrawing groups to the phenyl ring could systematically alter the HOMO/LUMO levels. Introducing bulky substituents could prevent aggregation-caused quenching of fluorescence, thereby improving the performance of light-emitting devices or sensors. However, without foundational experimental data on the parent compound, this compound, such design efforts remain speculative.

Table 3: Summary of Key Structure-Property Considerations

| Molecular Feature | Influence on Properties | Potential Application |

| Phenanthrene Core | Provides rigidity and a large π-system, contributing to thermal stability and charge transport. | OFETs, OLEDs |

| Phenylethenyl Group | Extends π-conjugation, affecting HOMO/LUMO levels and absorption/emission wavelengths. | Optoelectronics |

| Rotational Freedom | Torsional angles between the rings can influence solid-state packing and non-radiative decay rates. | Materials Design |

| Overall Molecular Shape | Dictates the intermolecular interactions and the morphology of thin films. | Thin-Film Devices |

Q & A

Q. What are the common synthetic routes for 9-(1-Phenylethenyl)phenanthrene, and how do reaction conditions influence isomer formation?

Synthesis often involves palladium-catalyzed coupling reactions or gas-phase molecular growth processes. For example, 9-phenanthrenyl radicals reacting with vinylacetylene (C₄H₄) yield isomers like triphenylene, 9-(but-3-en-1-yn-1-yl)-phenanthrene, and (E)-9-(but-1-en-3-yn-1-yl)-phenanthrene . Key factors include temperature (e.g., 10 K for cold interstellar analogs vs. elevated lab conditions) and catalytic systems (e.g., Pd catalysts for biphenyl derivatives). Reaction pathways are validated using photoionization efficiency (PIE) curves and computational modeling to distinguish isomers .

Q. How can spectroscopic methods characterize the electronic properties of this compound derivatives?

UV-Vis absorption and fluorescence spectroscopy are critical. For example:

- Absorption: Derivatives exhibit hypsochromic shifts compared to anthracene analogs, with maxima at ~420 nm (e.g., FEN-CN, FEN-SCH₃) and molar extinction coefficients up to 17,527 dm³mol⁻¹cm⁻¹ .

- Fluorescence: Emission wavelengths and quantum yields vary with substituents. Electron-donating groups (e.g., –SCH₃) enhance singlet-state energy transfer efficiency .

Methodological steps include solvent selection (acetonitrile for polarity control), cyclic voltammetry for oxidation potentials, and Gibbs free energy calculations to confirm electron transfer feasibility .

Q. What governs the reactivity of this compound in electrophilic substitution reactions?

The phenanthrene core’s 9- and 10-positions are reactive due to resonance stabilization. Experimental protocols involve:

- Electrophilic Attack: Using nitration or sulfonation agents under controlled acidity.

- Kinetic Monitoring: Tracking substituent effects via HPLC or GC-MS. Derivatives like 9-(2-bromoacetyl)phenanthrene () are synthesized for further functionalization. Steric and electronic effects from the phenylethenyl group direct regioselectivity .

Advanced Research Questions

Q. How does this compound act as a photosensitizer in cationic photopolymerization?

In two-component photoinitiating systems, electron transfer from excited-state phenanthrene derivatives to iodonium salts (e.g., SpeedCure 938) is quantified via:

- Cyclic Voltammetry: Determines oxidation potentials (e.g., –5.2 eV for FEN-SCH₃).

- Quantum Yield Measurements: Φet(S₁) ranges from 0.17 to 0.85, higher in phenanthrene derivatives than anthracene analogs .

Applications include epoxy resin curing under visible light (420–460 nm), with efficiency dependent on substituent electron-donating capacity .

Q. What mechanisms drive the biodegradation of this compound in environmental systems?

- Passive Diffusion vs. Active Transport: Mycobacterium sp. strain RJGII-135 uses energy-dependent uptake (Kₜ = 26 ± 3 nM) when induced, contrasting with passive diffusion in uninduced cells .

- Surfactant-Enhanced Biodegradation: Nonionic surfactants (e.g., Tween 80) at sub-CMC levels increase solubility via micellar encapsulation, validated through batch/column studies with linear isotherm models .

Q. How are data contradictions resolved in identifying isomers formed during gas-phase synthesis?

Contradictions arise from overlapping PIE curves of isomers. Resolution involves:

- Computational Benchmarking: Comparing experimental PIE onsets (7.60 ± 0.05 eV) with adiabatic ionization energies of candidate isomers .

- Isotopic Analysis: ^13C-substituted analogs (m/z = 229) confirm contributions from specific isomers .

Q. What role does this compound play in modulating hyperpolarizabilities in conjugated polymers?

In disubstituted poly(phenanthrene), torsion angles between phenanthrene units tune conjugation length. Hyper-Rayleigh scattering reveals second-order nonlinear optical (NLO) responses, with design paradigms emphasizing backbone rigidity and electron delocalization .

Q. How do microbial functional genes respond to phenanthrene exposure in soil ecosystems?

GEOCHIP analysis shows:

- PAH-RHDa Gene Enrichment: Specific microbial populations (e.g., Sphingomonas) are upregulated, linked to 60% phenanthrene degradation over 21 days .

- Functional Diversity Reduction: Phenanthrene spiking selects for specialized degraders, altering community metabolic profiles .

Methodological Notes

- Data Validation: Cross-reference experimental PIE curves with computational isomerization pathways (e.g., DFT for transition states) .

- Contradiction Management: Use isotopic labeling (^13C/^2H) to isolate signal contributions in complex mixtures .

- Environmental Applications: Pair GC-MS with GEOCHIP functional gene analysis for comprehensive degradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.